N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2H-chromene-3-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group and chromene moiety play crucial roles in its biological activity, potentially through redox reactions or interactions with cellular components. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
N-(2,4-dinitrophenyl)-2H-chromene-3-carboxamide: This compound has two nitro groups, which may enhance its biological activity but also increase its toxicity.
N-(2-methyl-4-aminophenyl)-2H-chromene-3-carboxamide: The amino group in this compound can lead to different reactivity and biological properties compared to the nitro group.
N-(2-methyl-4-hydroxyphenyl)-2H-chromene-3-carboxamide: The hydroxy group can introduce hydrogen bonding interactions, affecting the compound’s solubility and reactivity.
This compound stands out due to its unique combination of the nitro group and chromene moiety, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and anti-inflammatory contexts, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a chromene backbone , characterized by a fused benzene and pyran ring, with a nitrophenyl group and a carboxamide functional group . The presence of the nitro group enhances its chemical reactivity, while the carboxamide contributes to solubility in biological systems, facilitating interactions with various molecular targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an alternative therapeutic agent in combating infections.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
The compound has demonstrated promising anticancer activity in vitro, particularly against several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways critical for tumor growth.
Case Study: In Vitro Anticancer Activity
In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it triggers the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
3. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Table 2: Anti-inflammatory Effects
Cytokine | Concentration (pg/mL) | Control (pg/mL) |
---|---|---|
TNF-α | 50 | 150 |
IL-6 | 30 | 100 |
COX-2 | Inhibition observed | Not applicable |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group may participate in redox reactions, while the chromene moiety can bind to various enzymes or receptors involved in disease pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival and proliferation.
- DNA Binding : Studies suggest that it interacts with DNA, potentially affecting replication and transcription processes.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms behind the compound's biological activities. For instance, fluorescence quenching experiments indicated that this compound binds to DNA, which could explain its anticancer properties by disrupting DNA function.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-8-14(19(21)22)6-7-15(11)18-17(20)13-9-12-4-2-3-5-16(12)23-10-13/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCPUSRDQTYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.